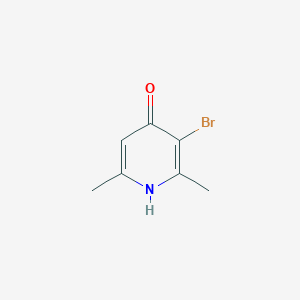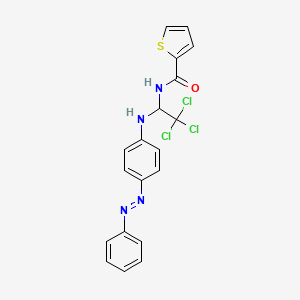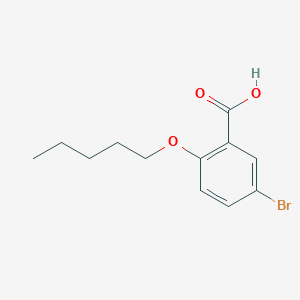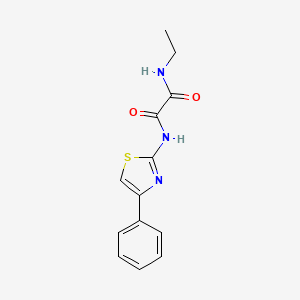![molecular formula C17H14Cl5N3O2S B15080260 2-phenoxy-N-(2,2,2-trichloro-1-{[(2,5-dichlorophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B15080260.png)
2-phenoxy-N-(2,2,2-trichloro-1-{[(2,5-dichlorophenyl)carbamothioyl]amino}ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-PHENOXY-N(2,2,2-TRI-CL-1-(((2,5-DICHLOROANILINO)CARBOTHIOYL)AMINO)ET)ACETAMIDE is a complex organic compound with the molecular formula C17H14Cl5N3O2S and a molecular weight of 501.649. This compound is known for its unique chemical structure, which includes multiple chlorine atoms and a phenoxy group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-PHENOXY-N(2,2,2-TRI-CL-1-(((2,5-DICHLOROANILINO)CARBOTHIOYL)AMINO)ET)ACETAMIDE involves multiple steps, starting with the preparation of the phenoxy group and the incorporation of chlorine atoms. The reaction conditions typically include the use of solvents such as dichloromethane and reagents like thionyl chloride for chlorination. The final step involves the coupling of the phenoxy group with the dichloroanilino carbothioyl moiety under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound is not well-documented, as it is primarily used in research settings. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities. This may include the use of industrial-grade solvents and reagents, as well as specialized equipment for maintaining reaction conditions .
化学反応の分析
Types of Reactions
2-PHENOXY-N(2,2,2-TRI-CL-1-(((2,5-DICHLOROANILINO)CARBOTHIOYL)AMINO)ET)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the chlorine atoms, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different physical and chemical properties, making them useful for various applications .
科学的研究の応用
2-PHENOXY-N(2,2,2-TRI-CL-1-(((2,5-DICHLOROANILINO)CARBOTHIOYL)AMINO)ET)ACETAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
作用機序
The mechanism of action of 2-PHENOXY-N(2,2,2-TRI-CL-1-(((2,5-DICHLOROANILINO)CARBOTHIOYL)AMINO)ET)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting the activity of certain enzymes involved in oxidative stress and inflammation.
Modulating Signaling Pathways: Affecting signaling pathways related to cell growth and apoptosis.
Interacting with Cellular Components: Binding to cellular components such as proteins and nucleic acids, leading to changes in their function.
類似化合物との比較
2-PHENOXY-N(2,2,2-TRI-CL-1-(((2,5-DICHLOROANILINO)CARBOTHIOYL)AMINO)ET)ACETAMIDE can be compared with other similar compounds, such as:
2-PHENOXY-N(2,2,2-TRICHLORO-1-(((2-HYDROXYANILINO)CARBOTHIOYL)AMINO)ET)ACETAMIDE: Similar structure but with a hydroxy group instead of dichloroanilino.
2-PHENOXY-N(2,2,2-TRICHLORO-1-(((2,5-DIMETHOXYANILINO)CARBOTHIOYL)AMINO)ET)ACETAMIDE: Contains dimethoxyanilino instead of dichloroanilino.
2-PHENOXY-N(2,2,2-TRICHLORO-1-(((3,4-DIMETHOXYANILINO)CARBOTHIOYL)AMINO)ET)ACETAMIDE: Features dimethoxyanilino at different positions.
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties.
特性
分子式 |
C17H14Cl5N3O2S |
|---|---|
分子量 |
501.6 g/mol |
IUPAC名 |
2-phenoxy-N-[2,2,2-trichloro-1-[(2,5-dichlorophenyl)carbamothioylamino]ethyl]acetamide |
InChI |
InChI=1S/C17H14Cl5N3O2S/c18-10-6-7-12(19)13(8-10)23-16(28)25-15(17(20,21)22)24-14(26)9-27-11-4-2-1-3-5-11/h1-8,15H,9H2,(H,24,26)(H2,23,25,28) |
InChIキー |
OKIKGQIINQVVOE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=C(C=CC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-phenylethylidene]acetohydrazide](/img/structure/B15080188.png)
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B15080196.png)
![2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-6-methylpyridine-3-carbonitrile](/img/structure/B15080201.png)
![N-[4-(butan-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B15080212.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B15080218.png)
![N'-[(E)-1-(4-Bromophenyl)ethylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B15080222.png)

![3-{[(E)-(4-tert-butylphenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15080230.png)
![4-{[(E,2Z)-2-Chloro-3-phenyl-2-propenylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15080240.png)


![N-[(5Z)-5-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide](/img/structure/B15080255.png)
